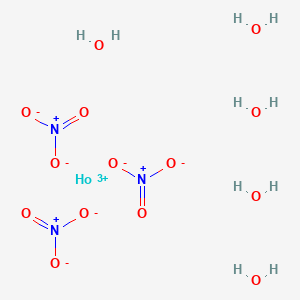

Holmium(III) nitrate pentahydrate

Descripción

The exact mass of the compound Holmium(III) nitrate pentahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Holmium(III) nitrate pentahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Holmium(III) nitrate pentahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

holmium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ho.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUGWWDCFYEYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10HoN3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648469 | |

| Record name | Holmium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14483-18-2 | |

| Record name | Holmium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Holmium(III) nitrate pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Holmium(III) Nitrate Pentahydrate: A Comprehensive Technical Guide for Advanced Research and Drug Development

This guide provides an in-depth exploration of the chemical properties of Holmium(III) nitrate pentahydrate, Ho(NO₃)₃·5H₂O, tailored for researchers, scientists, and professionals in the field of drug development. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind its behavior, offering field-proven insights into its synthesis, structure, reactivity, and applications.

Fundamental Physicochemical Properties: A Foundation for Application

Holmium(III) nitrate pentahydrate is a yellow-orange crystalline solid that serves as a crucial precursor in various advanced applications.[1] A thorough understanding of its basic properties is paramount for its effective utilization.

Identity and Composition

The compound consists of a central holmium ion in its +3 oxidation state, coordinated by three nitrate ions and five water molecules.[2] Its high purity, often exceeding 99.9% on a rare earth oxide (REO) basis, makes it suitable for sensitive applications where impurities could lead to unpredictable outcomes.[3]

Table 1: Core Physicochemical Data for Holmium(III) Nitrate Pentahydrate

| Property | Value | Reference |

| Chemical Formula | Ho(NO₃)₃·5H₂O | [4] |

| Molecular Weight | 441.02 g/mol | [4] |

| Appearance | Yellow-orange crystalline solid | [1] |

| CAS Number | 14483-18-2 | [5] |

| Purity (REO) | ≥ 99.9% | [3] |

Solubility Profile: A Key Parameter in Experimental Design

Experimental Protocol: Determination of Aqueous Solubility

-

Preparation of Saturated Solution: Add an excess of Holmium(III) nitrate pentahydrate to a known volume of deionized water in a temperature-controlled vessel.

-

Equilibration: Stir the suspension at a constant temperature (e.g., 20°C, 40°C, 60°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the corresponding temperature and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of holmium in the filtrate using techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a validated titration method.

-

Calculation: Express the solubility in g/100 mL or mol/L.

This self-validating protocol ensures accuracy by approaching equilibrium from a supersaturated state, minimizing the risk of undersaturation.

Structural Elucidation: From Molecular Arrangement to Material Properties

The arrangement of atoms within the crystal lattice of Holmium(III) nitrate pentahydrate dictates many of its physical and chemical properties.

Crystal Structure: A Triclinic Framework

Single-crystal X-ray diffraction studies have revealed that Holmium(III) nitrate pentahydrate crystallizes in the triclinic space group P-1. The unit cell parameters are as follows:

Table 2: Crystallographic Data for Holmium(III) Nitrate Pentahydrate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 7.693(2) Å |

| b | 8.134(2) Å |

| c | 10.154(3) Å |

| α | 72.88(3)° |

| β | 86.64(3)° |

| γ | 66.89(3)° |

The structure consists of a central holmium ion coordinated by oxygen atoms from both the nitrate groups and water molecules. This coordination environment is crucial in determining the compound's reactivity and its interaction with other molecules.

Caption: Generalized thermal decomposition pathway.

Experimental Protocol: TGA-DSC Analysis

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of Holmium(III) nitrate pentahydrate into an alumina or platinum crucible.

-

Instrument Setup: Place the crucible in a TGA-DSC instrument.

-

Heating Program: Heat the sample from room temperature to approximately 1000°C at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Analyze the resulting TGA (weight loss vs. temperature) and DSC (heat flow vs. temperature) curves to identify the temperatures of dehydration, decomposition, and phase transitions. The derivative of the TGA curve (DTG) can be used to precisely locate the temperatures of maximum weight loss rate.

Relevance in Drug Development: A Focus on Radiopharmaceuticals

While non-radioactive holmium compounds have been investigated for their biological activities, the most significant application of holmium in drug development lies in the use of its radioactive isotope, Holmium-166 (¹⁶⁶Ho). [7]Holmium(III) nitrate serves as the primary starting material for the production of ¹⁶⁶Ho-based radiopharmaceuticals.

Precursor for Holmium-166 Microspheres in Brachytherapy

¹⁶⁶Ho is a high-energy beta-emitter with a short half-life, making it an ideal candidate for targeted radionuclide therapy, particularly in the form of brachytherapy. [6]In this modality, microscopic spheres loaded with ¹⁶⁶Ho are delivered directly into a tumor, delivering a high, localized dose of radiation while sparing surrounding healthy tissue. [8] The synthesis of these microspheres, often composed of poly(L-lactic acid) (PLLA), involves the incorporation of stable Holmium-165, which is then activated to ¹⁶⁶Ho via neutron bombardment in a nuclear reactor. [6]Holmium(III) nitrate is a readily available and soluble source of holmium for this process.

Caption: Synthesis of ¹⁶⁶Ho microspheres.

Coordination Chemistry with Biologically Relevant Ligands

The interaction of holmium ions with biological molecules is a critical aspect of its potential therapeutic and diagnostic applications. Lanthanide ions, including holmium, are known to interact with proteins, often binding to carboxylate groups of amino acid residues. [9]Studies on the interaction of lanthanides with human serum albumin (HSA), the most abundant protein in blood plasma, have shown that these metal ions can induce conformational changes in the protein. [10]This interaction is crucial for understanding the pharmacokinetics and potential toxicity of holmium-based compounds.

The coordination of holmium with simple amino acids like glycine has also been a subject of study, providing fundamental insights into the binding preferences of the holmium ion. [11][12]These studies are essential for the rational design of holmium-based therapeutic or diagnostic agents with improved stability and targeting capabilities in biological systems. [13]

In Vitro Cytotoxicity: Preliminary Insights

Preliminary studies have indicated that holmium nitrate may exhibit cytotoxic effects. For instance, in vitro experiments on A549 lung cancer cells have shown that holmium nitrate can induce chromosomal aberrations and other toxic changes. [14]However, more extensive research is required to fully characterize the cytotoxic profile of Holmium(III) nitrate pentahydrate against a broader range of cancer cell lines and to elucidate the underlying mechanisms of action.

Safety and Handling: An Oxidizing and Irritating Agent

Holmium(III) nitrate pentahydrate is classified as an oxidizing solid and can intensify fires. [15]It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. [15]Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion: A Versatile Compound with Significant Potential

Holmium(III) nitrate pentahydrate is a compound with a rich and complex chemistry. Its well-defined structure, predictable thermal decomposition, and role as a precursor to the medically significant isotope ¹⁶⁶Ho underscore its importance in advanced materials science and drug development. For researchers and scientists, a deep understanding of its chemical properties is the key to unlocking its full potential in creating innovative solutions for a range of scientific and medical challenges.

References

-

What is solubility of Holmium(III) Nitrate Pentahydrate? - ResearchGate. (2017, August 30). Retrieved from [Link]

-

Holmium(III) nitrate - Wikipedia. (n.d.). Retrieved from [Link]

-

Structural features of nanocrystalline holmium oxide prepared by the thermal decomposition of organic precursors | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

A homoleptic AgIII complex stabilized by succinimidate ligands - PMC - NIH. (n.d.). Retrieved from [Link]

-

The various therapeutic applications of the medical isotope holmium-166: a narrative review. (2019, August 5). Retrieved from [Link]

-

The interaction of human serum albumin with selected lanthanide and actinide ions: Binding affinities, protein unfolding and conformational changes - PubMed. (n.d.). Retrieved from [Link]

-

The Role and Impact of Holmium-166 Microspheres in Brachytherapy - Open MedScience. (n.d.). Retrieved from [Link]

-

Holmium(III) nitrate pentahydrate | H10HoN3O14 | CID 25021754 - PubChem. (n.d.). Retrieved from [Link]

-

(PDF) Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications - ResearchGate. (2025, February 22). Retrieved from [Link]

-

(PDF) New microspheres with high holmium-166 content for microbrachytherapy. (2016, April 20). Retrieved from [Link]

-

Structural and Antimicrobial Studies of Coordination Compounds of Phenylalanine and Glycine - ResearchGate. (2025, December 5). Retrieved from [Link]

-

(PDF) Nanocarriers-Mediated Drug Delivery Systems for Anticancer Agents: An Overview and Perspectives - ResearchGate. (2025, September 14). Retrieved from [Link]

-

The role of colloid particles in the albumin-lanthanides interaction: The study of aggregation mechanisms - Sci-Hub. (n.d.). Retrieved from [Link]

-

Insights on Stability Constants and Structures of Complexes between Coumarin Derivatives and Pb(II) in Aqueous Media - PMC - NIH. (2024, April 23). Retrieved from [Link]

-

Study of mixed complexes by lmlarography : cadmium-glycine. (n.d.). Retrieved from [Link]

-

Investigation of Silver Nitrate on Cytotoxicity and Apoptosis in MCF7 Human Breast Carcinoma Cells | Asian Pacific Journal of Cancer Biology. (2020, June 12). Retrieved from [Link]

-

Nanocarriers for Delivery of Anticancer Drugs: Current Developments, Challenges, and Perspectives - MDPI. (n.d.). Retrieved from [Link]

-

Holmium(III) nitrate pentahydrate | H10HoN3O14 | CID 25021754 - PubChem. (n.d.). Retrieved from [Link]

-

Mechanism of Thermal Decomposition of d-metals Nitrates Hydrates | Request PDF. (2025, August 5). Retrieved from [Link]

-

Optimization of holmium-166 microspheres suspension for intratumoral microbrachytherapy - Utrecht University. (2025, April 24). Retrieved from [Link]

-

Physicochemical characterization of the decomposition course of hydrated holmium nitrate. Thermoanalytical studies (Journal Article) | ETDEWEB - OSTI. (n.d.). Retrieved from [Link]

-

A comprehensive overview of drug delivery systems for tumor treatment - ScienceScholar. (2021, January 15). Retrieved from [Link]

-

Comparison between stability constants of cadmium and lead complexes with humic substances of different molecular weight isolate. (n.d.). Retrieved from [Link]

-

In vitro Evaluation of Cytotoxic Activities of Essential Oil from Moringa oleifera Seeds on HeLa, HepG2, MCF-7, CACO-2 and L929 Cell Lines - PubMed. (n.d.). Retrieved from [Link]

-

Brochure: TGA/DSC 3+ - METTLER TOLEDO. (n.d.). Retrieved from [Link]

-

Radioactive Holmium (166Ho) Therapy for Oral Squamous Cell Carcinoma in Cats and Dogs - WSAVA 2014 Congress - VIN. (n.d.). Retrieved from [Link]

-

The Interaction of Human Serum Albumin with Selected Lanthanide and Actinide Ions: Binding Affinities, Protein Unfolding and Conformational Changes - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Median lethal dose (LD50) estimation of β-cyfluthrin in male and female Swiss albino mice - IJSRP. (n.d.). Retrieved from [Link]

-

UC Davis researchers develop new drug delivery system for bladder cancer using nanoparticles | EurekAlert!. (2012, October 25). Retrieved from [Link]

-

Holmium-166 poly lactic acid microspheres applicable for intra-arterial radionuclide therapy of hepatic malignancies: effects of preparation and neutron activation techniques - PubMed. (n.d.). Retrieved from [Link]

-

TGA/DSC 3+ - METTLER TOLEDO. (n.d.). Retrieved from [Link]

-

Hydrogen - Wikipedia. (n.d.). Retrieved from [Link]

-

Contrast Agents Based on Human Serum Albumin and Nitroxides for 1 H-MRI and Overhauser-Enhanced MRI - MDPI. (2024, April 5). Retrieved from [Link]

-

The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. (n.d.). Retrieved from [Link]

-

Cytotoxicity Studies of Microwave Assisted Natural Product Extracts in HeLa and MCF-7 Cell Lines - ResearchGate. (2025, October 12). Retrieved from [Link]

-

Determination of acute lethal dose 50 (LD50) of uranyl nitrate in male swiss albino mice. (2025, August 10). Retrieved from [Link]

-

Coordination modes of imidazole as monodentate ligand and glycine as bidentate ligand with [Pd(MAMP)(H2O)2]²+ complex - ResearchGate. (n.d.). Retrieved from [Link]

-

Intracellular Trafficking of Cationic Carbon Dots in Cancer Cell Lines MCF-7 and HeLa—Time Lapse Microscopy, Concentration-Dependent Uptake, Viability, DNA Damage, and Cell Cycle Profile - MDPI. (n.d.). Retrieved from [Link]

-

Study on the thermal decomposition mechanism of Mg(NO3)2·6H2O from the perspective of resource utilization of magnesium slag - PubMed. (n.d.). Retrieved from [Link]

-

The Role and Impact of Holmium-166 Microspheres in Brachytherapy - Open MedScience. (n.d.). Retrieved from [Link]

-

Details of solubility data in water-ethanol mixtures, number of data... - ResearchGate. (n.d.). Retrieved from [Link]

-

Therm al Analysis Premium - Rice Office of Research. (n.d.). Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. US4141963A - Thermal decomposition of metal nitrates - Google Patents [patents.google.com]

- 4. Holmium(III) nitrate pentahydrate | H10HoN3O14 | CID 25021754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Holmium(III) nitrate pentahydrate | 14483-18-2 [chemicalbook.com]

- 6. Holmium(III) nitrate - Wikipedia [en.wikipedia.org]

- 7. The various therapeutic applications of the medical isotope holmium-166: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The interaction of human serum albumin with selected lanthanide and actinide ions: Binding affinities, protein unfolding and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Nanocarriers-Mediated Drug Delivery Systems for Anticancer Agents: An Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Holmium(III) Nitrate Pentahydrate: A Technical Masterfile

This guide deviates from standard template structures to prioritize the workflow of a research scientist. It moves from the fundamental material identity to synthesis, validation, and finally, high-value applications in drug development and photonics.

CAS: 14483-18-2 | Formula:

Executive Technical Summary

Holmium(III) nitrate pentahydrate is not merely a lanthanide salt; it is a critical precursor for photonic materials, a high-precision calibration standard, and an emerging candidate in radiopharmaceutical coordination chemistry. Its utility is defined by the unique electronic structure of the

For the researcher, this compound presents two primary challenges: hygroscopicity and stoichiometric drift . This guide provides the protocols to manage these variables, ensuring that the material you synthesize or handle yields reproducible data in MOF (Metal-Organic Framework) construction, laser doping, or spectral calibration.

Physicochemical Profile

Data aggregated for laboratory precision.

| Property | Value | Application Note |

| Molecular Weight | 441.02 g/mol | Use this value for molarity calculations, not the anhydrous weight (350.95). |

| Appearance | Yellow-Orange Crystalline Solid | Critical Visual Check: Exhibits the Alexandrite Effect. It may appear yellowish in natural light and pink/rose under fluorescent lighting.[3] |

| Solubility | High (Water, Ethanol) | Dissolves exothermically. Acidify water slightly ( |

| Melting Point | ~75°C (Decomposes) | Do not heat-dry above 60°C; it will lose water of hydration and eventually decompose to oxides. |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, altering stoichiometry. Weigh in a glovebox or dry room. |

| Oxidation State | +3 | Stable.[4] |

Synthesis & Purification Protocol

Objective: Synthesize high-purity

The "Senior Scientist" Rationale

Many standard protocols suggest simply dissolving the oxide in acid. This is insufficient for high-sensitivity applications (e.g., MOF synthesis) because excess nitric acid acts as an impurity, while insufficient acid leads to insoluble basic nitrates. The protocol below uses a controlled acid digestion followed by a pH-balanced crystallization .

Reagents

-

Holmium(III) Oxide (

), 99.9%+ purity. -

Nitric Acid (

), 65-70%, Analytical Grade. -

Deionized Water (

).

Step-by-Step Methodology

-

Stoichiometric Calculation: Calculate the required oxide. Reaction:

Insight: Use a 5-10% excess of -

Digestion (The "Pink" Phase):

-

Suspend

in DI water (approx. 10 mL per gram of oxide). -

Slowly add

while stirring at 60°C. -

Observation: The solution will turn a distinct rose/pink color.

-

Self-Validating Step: Continue heating/stirring until the pH is near neutral (pH 5-6). If the solution is highly acidic (pH < 2), add small increments of oxide until solid remains undissolved.

-

-

Filtration:

-

Filter the hot solution through a 0.22

m membrane to remove the excess unreacted oxide. The filtrate must be optically clear.

-

-

Crystallization (The Critical Control Point):

-

Evaporate the filtrate at 60°C (do not boil).

-

Concentrate until the solution becomes viscous (syrupy).

-

Cool slowly to room temperature, then refrigerate at 4°C. Rapid cooling yields amorphous powder; slow cooling yields defined crystals.

-

-

Drying:

-

Dry crystals in a desiccator over silica gel or

. -

Warning: Do not oven dry. Loss of waters of hydration begins < 100°C, changing the formula to

and ruining stoichiometric precision.

-

Workflow Visualization

Figure 1: Synthesis workflow emphasizing pH control and filtration to ensure stoichiometric integrity.

Applications in Research & Development

A. Spectroscopic Calibration (The "Gold Standard")

Holmium nitrate is the precursor to Holmium Oxide Glass and Holmium Perchlorate solutions , which are the industry standards for calibrating UV-Vis spectrophotometers.

-

Mechanism: The

electron transitions are shielded by outer shells, resulting in absorption bands that are incredibly sharp and insensitive to temperature. -

Protocol: Dissolve

in 10% -

Key Peaks for Validation: 241.1 nm, 361.5 nm, and 536.3 nm.

B. Drug Development & Radiopharma

While Holmium is often used in lasers (Ho:YAG) for surgery, the nitrate form is gaining traction in theranostics (therapy + diagnostics).

-

Paramagnetic Contrast:

enhances relaxation rates in MRI. -

Carrier Systems: Research indicates Holmium nitrate can be complexed with beta-cyclodextrin .[2] This inclusion complex improves the solubility and bioavailability of the lanthanide for potential radiotherapeutic uses (using the

isotope). -

MOF Synthesis: Used as a node in Metal-Organic Frameworks for drug delivery, where the high coordination number of Ho (typically 8-9) allows for unique pore geometries.

C. Application Logic Map

Figure 2: The divergence of Holmium Nitrate into analytical, industrial, and pharmaceutical workflows.

Safety & Handling (The "Self-Validating" System)

Hazard Class: Oxidizer (Category 2), Skin/Eye Irritant.[5][6] CAS: 14483-18-2[1][2][7][8]

-

Storage: Store in a desiccator or under Argon. If the crystals turn into a wet sludge, they have deliquesced (absorbed water). Recovery: Recrystallize using the protocol in Section 3; do not simply dry, as the stoichiometry will be unknown.

-

Incompatibility: Violent reaction with strong reducing agents and organic combustibles.

-

Disposal: Lanthanides are generally low-toxicity but should be precipitated as oxides or carbonates before disposal to prevent heavy metal accumulation in water systems.

References

-

Sigma-Aldrich. (n.d.). Holmium(III) nitrate pentahydrate Safety Data Sheet. Retrieved from

-

Travis, J. C., et al. (2002). An International Evaluation of Holmium Oxide Solution Reference Materials for Wavelength Calibration in Molecular Absorption Spectrophotometry. Analytical Chemistry. NIST.[9][10] Retrieved from

-

National Institute of Standards and Technology (NIST). (n.d.).[9] Standard Reference Material 2034: Holmium Oxide Solution. Retrieved from

-

Echemi. (2024).[6][7] What is Holmium Used for | Detailed Explanation. Retrieved from

-

Fisher Scientific. (2024). Holmium(III) nitrate pentahydrate Technical Data. Retrieved from

Sources

- 1. Holmium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. Holmium(III) nitrate, pentahydrate, 99.99% Holmium(III) nitrate, pentahydrate, 99.99% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 3. Rare Earth Holmium- Facts and Applications [sputtertargets.net]

- 4. Holmium: Properties and Applications [stanfordmaterials.com]

- 5. Holmium (III) Nitrate Pentahydrate - ProChem, Inc. [prochemonline.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. Holmium Oxide Glass Wavelength Standards - PMC [pmc.ncbi.nlm.nih.gov]

Definitive Technical Guide: Structural Analysis of Holmium(III) Nitrate Pentahydrate

Executive Summary

Holmium(III) nitrate pentahydrate (

This guide provides an autonomous, step-by-step technical framework for the synthesis, single-crystal growth, and rigorous structural validation of

Part 1: Crystallographic Fundamentals

To analyze this material, one must first understand its theoretical lattice topology. Holmium is a heavy lanthanide (Element 67), resulting in a "lanthanide contraction" effect that favors lower coordination numbers compared to its lighter counterparts (La-Nd).

Crystal System & Coordination Geometry

The pentahydrate phase typically crystallizes in the Triclinic system with space group

-

Molecular Formula:

[2]-

Note: Four water molecules are directly coordinated to the metal center; the fifth resides in the outer coordination sphere, held by hydrogen bonding.

-

-

Coordination Polyhedron: Distorted bicapped square antiprism.

-

Ligand Arrangement:

-

3 Bidentate Nitrate groups (

). -

4 Coordinated Water molecules.

-

Lattice Parameters (Representative Data)

Data derived from isostructural heavy lanthanide pentahydrates (Er, Y).

| Parameter | Value (Approx.) | Significance |

| Crystal System | Triclinic | Low symmetry requires full sphere data collection. |

| Space Group | Centrosymmetric; simplifies refinement vs. | |

| a ( | ~6.6 - 6.7 | Short axis. |

| b ( | ~9.5 - 9.6 | Intermediate axis. |

| c ( | ~10.5 - 10.6 | Long axis. |

| ~100-110° | Deviations from 90° confirm triclinic nature. | |

| Z | 2 | Two formula units per unit cell. |

Part 2: Synthesis & Crystal Growth Protocol

High-quality structural analysis requires high-purity single crystals. Commercial powders often contain mixed hydration states. The following protocol ensures phase-pure pentahydrate.

Reagents

-

Holmium(III) Oxide (

): 99.9% purity (REO).[3][4] -

Nitric Acid (

): 65% Analytical Grade. -

Deionized Water: 18.2 M

cm.

Reaction Workflow

-

Digestion: Suspend 1.0 g of

in 10 mL of water. Slowly add -

Concentration: Evaporate the solution at 85°C until a syrup-like consistency is reached (supersaturation).

-

Crystallization (Critical Step):

-

Do not crash cool.

-

Place the beaker in a desiccator over silica gel at room temperature.

-

Allow slow evaporation for 48-72 hours.

-

Result: Large, prismatic yellow/orange crystals.

-

Visualization: Synthesis Logic

Caption: Logical flow for converting Holmium Oxide to high-purity Nitrate Pentahydrate crystals.

Part 3: Structural Characterization Protocols

Single Crystal X-Ray Diffraction (SC-XRD)

This is the gold standard for defining the hydration state and bond metrics.

Experimental Setup:

-

Source: Mo-K

( -

Temperature: 100 K (Cryostream).

-

Why: Low temperature freezes the thermal motion of the lattice water molecules, allowing accurate H-atom location.

-

Refinement Strategy (SHELXL):

-

Absorption Correction: Critical due to Holmium's high absorption coefficient (

). Use Multi-scan or Gaussian integration. -

Heavy Atom Method: Locate the Ho atom using Patterson methods.

-

Difference Fourier Synthesis: Locate N and O atoms in subsequent cycles.

-

Hydrogen Handling:

-

Nitrate: None.

-

Water:[7] Locate H-atoms in difference maps. Restrain O-H distances to 0.85

(DFIX) if unstable.

-

Powder X-Ray Diffraction (PXRD)

Used to validate bulk purity (ensuring the whole batch is pentahydrate, not hexahydrate).

-

Diagnostic Peak: Look for the (001) reflection shift. Hexahydrates generally have a larger d-spacing along the c-axis than pentahydrates.

-

Protocol: Grind crystals; scan

5-60°. Compare against calculated pattern from SC-XRD data.

Part 4: Thermal & Spectroscopic Validation

Structure is not just geometry; it is stability. You must validate the "Pentahydrate" claim using Thermal Gravimetric Analysis (TGA).

TGA Decomposition Profile

The decomposition of

| Temperature Range (°C) | Mass Loss (%) | Event | Mechanism |

| 80 - 120 | ~4% | Loss of 1 | Removal of lattice water (outer sphere). |

| 120 - 240 | ~16% | Loss of 4 | Removal of coordinated water (inner sphere). |

| 265 - 370 | Variable | Decomposition to | |

| > 560 | Final | Residue | Formation of stable |

FTIR Fingerprinting

-

3200-3500 cm⁻¹: Broad O-H stretch (indicates hydration).

-

1630 cm⁻¹: H-O-H bending mode.

-

1300-1500 cm⁻¹: Split nitrate peaks (

). The splitting magnitude (

Validation Logic Diagram

Caption: Multi-modal validation workflow ensuring structural and stoichiometric accuracy.

References

-

ResearchGate. (2025).[2] Holmium oxide from holmium acetate, formation and characterization: Thermoanalytical studies. (Snippet 1.10). Retrieved October 26, 2023, from [Link]

-

Heeger Materials. (n.d.). Holmium Nitrate Pentahydrate Powder. Retrieved October 26, 2023, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Holmium(III) nitrate pentahydrate | 14483-18-2 [chemicalbook.com]

- 4. CAS 14483-18-2: Holmium(III) nitrate pentahydrate [cymitquimica.com]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Magnetic intricacies of Holmium Nitrate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure of Holmium's Magnetism

Holmium, a rare earth element, possesses the strongest magnetic moment of all naturally occurring elements, a property that makes its compounds a fascinating subject of study for materials scientists and chemists.[1] This inherent magnetic strength, originating from the electronic configuration of the Ho³⁺ ion, positions holmium-based materials as promising candidates for a range of applications, from high-performance magnets to advanced medical imaging technologies.[2][3] This technical guide delves into the core magnetic properties of holmium nitrate compounds, providing a comprehensive overview for researchers and professionals in drug development and materials science. While specific experimental data on holmium nitrate pentahydrate is not extensively available in public literature, this guide synthesizes information from related holmium compounds and theoretical principles to provide a robust framework for understanding and investigating these materials.

The Heart of the Matter: The Ho³⁺ Ion and its Magnetic Moment

The remarkable magnetic properties of holmium compounds are rooted in the electronic structure of the trivalent holmium ion (Ho³⁺). With an electron configuration of [Xe] 4f¹⁰, the Ho³⁺ ion possesses a large number of unpaired 4f electrons. These electrons contribute to a large total angular momentum quantum number (J), which, according to Hund's rules, results in a significant magnetic moment. The nitrate ligands surrounding the Ho³⁺ ion in holmium nitrate compounds create a specific crystal electric field that influences the orientation of this magnetic moment, leading to magnetic anisotropy. This anisotropy is a key factor in determining the bulk magnetic properties of the material, including the possibility of slow magnetic relaxation and single-molecule magnet (SMM) behavior.

Probing the Magnetic Landscape: Key Experimental Techniques

To fully characterize the magnetic properties of holmium nitrate compounds, a suite of experimental techniques is employed. Each technique provides a unique window into the magnetic behavior of the material.

SQUID Magnetometry: Unveiling Bulk Magnetic Properties

A Superconducting Quantum Interference Device (SQUID) magnetometer is the workhorse for measuring the bulk magnetic properties of materials.

Key Measurements:

-

Temperature-Dependent Magnetic Susceptibility (χ vs. T): This measurement reveals the overall magnetic response of the material as a temperature function. For a paramagnetic material like a holmium nitrate compound at high temperatures, the susceptibility is expected to follow the Curie-Weiss law. Deviations from this law at lower temperatures can indicate the presence of magnetic ordering or crystal field effects.

-

Field-Dependent Magnetization (M vs. H): This measurement, typically performed at low temperatures, shows how the magnetization of the material responds to an applied magnetic field. The shape of the magnetization curve can provide information about the saturation magnetization and the presence of magnetic anisotropy.

Experimental Protocol: SQUID Magnetometry of a Paramagnetic Salt

-

Sample Preparation: A single crystal of holmium nitrate pentahydrate of known mass is carefully selected and mounted in a gelatin capsule or a straw. It is crucial to ensure the crystal is securely fixed to prevent movement during measurement.

-

Mounting: The sample holder is attached to the SQUID probe, and the system is purged with helium gas to create an inert atmosphere.

-

Temperature-Dependent Measurement:

-

The sample is cooled to the lowest desired temperature (e.g., 2 K) in a zero magnetic field.

-

A small DC magnetic field (e.g., 1000 Oe) is applied.

-

The magnetic moment is measured as the temperature is slowly increased to the desired upper limit (e.g., 300 K).

-

-

Field-Dependent Measurement:

-

The sample is cooled to a low temperature (e.g., 2 K).

-

The magnetic field is swept from a negative value to a positive value (e.g., -7 T to +7 T) while the magnetic moment is continuously measured. This is repeated at several low temperatures.

-

-

Data Analysis: The raw data is corrected for the diamagnetic contribution of the sample holder. The molar magnetic susceptibility (χ) is calculated from the temperature-dependent data, and the magnetization (M) is plotted against the applied field for the field-dependent data.

Neutron Diffraction: Visualizing Magnetic Order

Electron Paramagnetic Resonance (EPR) Spectroscopy: Probing Magnetic Anisotropy

EPR spectroscopy is a highly sensitive technique for studying paramagnetic species. It provides detailed information about the electronic structure and the local environment of the paramagnetic ion, which is crucial for understanding magnetic anisotropy. In the case of Ho³⁺, which is an EPR-silent ion in its ground state, EPR studies are often performed on diluted samples where holmium is doped into a diamagnetic host lattice.

Synthesis of Holmium Nitrate Compounds

The synthesis of high-quality single crystals is paramount for accurate magnetic measurements, especially for studying magnetic anisotropy. Holmium(III) nitrate pentahydrate, with the chemical formula Ho(NO₃)₃·5H₂O, is a commercially available crystalline solid.[5][6][7][8][9]

Experimental Protocol: Single Crystal Growth of Holmium Nitrate Pentahydrate

-

Solution Preparation: A saturated solution of holmium(III) nitrate pentahydrate is prepared by dissolving the salt in deionized water at a slightly elevated temperature (e.g., 40-50 °C).

-

Slow Evaporation: The saturated solution is filtered to remove any impurities and then allowed to slowly evaporate at a constant temperature in a controlled environment (e.g., a desiccator or a temperature-controlled chamber).

-

Crystal Harvesting: Over several days to weeks, single crystals will form. The crystals are then carefully harvested from the solution and dried.

Expected Magnetic Behavior of Holmium Nitrate Compounds

Based on the properties of the Ho³⁺ ion and data from related holmium complexes, we can anticipate the following magnetic behavior for holmium nitrate compounds:

-

Paramagnetism: At higher temperatures, holmium nitrate compounds are expected to exhibit paramagnetic behavior, with the magnetic susceptibility following the Curie-Weiss law.

-

Magnetic Anisotropy: The crystal field created by the nitrate and water ligands will lead to significant magnetic anisotropy. This will manifest as different magnetic responses depending on the orientation of the single crystal with respect to the applied magnetic field.

-

Low-Temperature Behavior: At very low temperatures, the magnetic moments may exhibit some form of ordering, likely antiferromagnetic, due to weak dipole-dipole interactions between the Ho³⁺ ions. However, without specific experimental data, this remains a hypothesis. Some holmium complexes are known to exhibit single-molecule magnet behavior, characterized by slow relaxation of magnetization.[10] Whether simple hydrated nitrate compounds exhibit this property requires further investigation.

Data Presentation

While specific quantitative data for holmium nitrate pentahydrate is not available in the reviewed literature, the following table provides a template for how such data would be presented. The values for a hypothetical holmium complex are included for illustrative purposes.

| Magnetic Property | Value (Hypothetical Holmium Complex) |

| Curie-Weiss Law Fit (High T) | |

| Curie Constant (C) | 14.07 cm³ K/mol |

| Weiss Constant (θ) | -2.5 K |

| Low-Temperature Magnetization | |

| Saturation Magnetization (at 2 K, 7 T) | 5.8 μB |

| Magnetic Ordering | |

| Ordering Temperature (Tₙ) | Not Observed > 2 K |

Visualizing the Concepts

To better understand the relationships between the key concepts discussed, the following diagrams are provided.

Caption: Relationship between the Ho³⁺ ion's intrinsic properties and the bulk magnetic behavior of its nitrate compounds.

Caption: Experimental workflow for investigating the magnetic properties of holmium nitrate compounds.

Conclusion and Future Directions

Holmium nitrate compounds represent a rich area for research in molecular magnetism. The fundamental magnetic properties of the Ho³⁺ ion, combined with the influence of the nitrate ligand environment, create a platform for exploring complex magnetic phenomena. While this guide provides a foundational understanding, further experimental work is crucial to fully elucidate the magnetic behavior of these materials. Specifically, detailed studies on high-quality single crystals of holmium nitrate pentahydrate are needed to quantify its magnetic anisotropy and investigate the possibility of slow magnetic relaxation or long-range magnetic ordering at low temperatures. Such studies will not only advance our fundamental understanding of magnetism in lanthanide compounds but also pave the way for their application in future technologies.

References

-

Structure and Magnetic Properties of a Maple Leaf antiferromagnet Ho3ScO6. (2024). arXiv. Available at: [Link]

-

Temperature dependence of the heat capacity of Ho in magnetic fields... (n.d.). ResearchGate. Available at: [Link]

-

Structure and Magnetic Properties of a Maple Leaf antiferromagnet Ho

ScO -

Synthesis and Characterization of Holmium-Doped Iron Oxide Nanoparticles. (n.d.). IntechOpen. Available at: [Link]

-

Facile Synthesis of Holmium-Based Nanoparticles as a CT and MRI Dual-Modal Imaging for Cancer Diagnosis. (2021). PMC. Available at: [Link]

-

Holmium(III) nitrate pentahydrate. (n.d.). PubChem. Available at: [Link]

-

Holmium Nitrate Pentahydrate Powder, Ho(NO3)3.5H2O, CAS 14483-18-2. (n.d.). Heeger Materials. Available at: [Link]

-

Easy Synthesis and Characterization of Holmium-Doped SPIONs. (2018). MDPI. Available at: [Link]

-

Deciphering the Magnetostructural Criteria in DyIII and HoIII Macrocycle-Based Single-Molecule Magnets with Pseudo‑D 5h Symmetry. (2025). NIH. Available at: [Link]

-

Revisiting the magnetic structure of Holmium at high pressure by using neutron diffraction. (n.d.). PMC. Available at: [Link]

-

Finite-size effect on magnetic ordering temperatures in long-period antiferromagnets: holmium thin films. (n.d.). Semantic Scholar. Available at: [Link]

-

What is solubility of Holmium(III) Nitrate Pentahydrate? (n.d.). ResearchGate. Available at: [Link]

-

Complex magnetic behavior in Ho 2 Re 3 Si 5 single crystal. (2022). ResearchGate. Available at: [Link]

-

Measuring the Magnetic Anisotropy of Metal–Metal Multiple Bonds: The Importance of Correcting for Ligand Effects. (2024). Girolami Group Website. Available at: [Link]

-

Thorium. (n.d.). Wikipedia. Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Revisiting the magnetic structure of Holmium at high pressure by using neutron diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 14483-18-2: Holmium(III) nitrate pentahydrate [cymitquimica.com]

- 6. Holmium(III) nitrate pentahydrate | H10HoN3O14 | CID 25021754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Holmium(III) nitrate pentahydrate | 14483-18-2 [chemicalbook.com]

- 8. msesupplies.com [msesupplies.com]

- 9. msesupplies.com [msesupplies.com]

- 10. Deciphering the Magnetostructural Criteria in DyIII and HoIII Macrocycle-Based Single-Molecule Magnets with Pseudo‑D 5h Symmetry: A Combined Single-Crystal Hysteresis and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization & Validation of Holmium(III) Nitrate Pentahydrate

Technical Guide for Analytical & Pharmaceutical Applications

Executive Summary

Holmium(III) nitrate pentahydrate (

This guide synthesizes the spectroscopic data required for instrument validation with the physicochemical properties relevant to pharmaceutical synthesis.

Part 1: The Physics of Sharp Transitions

Unlike transition metals (d-block) where ligand field splitting creates broad absorption bands, Lanthanides (f-block) exhibit sharp, atomic-like spectral lines even in solution.

The Shielding Mechanism

The causality behind Holmium's utility lies in its electron configuration:

Diagram: The Shielding Effect & Stability

Caption: The 5s/5p orbitals shield the 4f electrons from ligand perturbation, preserving spectral sharpness.

Part 2: UV-Vis-NIR Calibration Data

While Holmium Oxide in perchloric acid is the certified liquid standard (to avoid UV interference), Holmium Nitrate in aqueous solution exhibits the exact same

Critical Technical Note: The nitrate anion (

USP <857> & Ph.[1][2][3] Eur. Target Peaks (Visible/NIR)

The following peaks are characteristic of the solvated

| Wavelength (nm) | Spectral Bandwidth (SBW) Sensitivity | Assignment (Transition from | Status |

| 360.9 | Medium | Primary VIS Check | |

| 418.7 | High | Resolution Check | |

| 453.6 | Low | Robust Peak | |

| 536.2 | Low | Most Common Ref. | |

| 637.5 | Medium | Red Region Check | |

| 975.0 | Low | NIR Check | |

| 1936.0 | High | Deep NIR Check |

Expert Insight: For resolution checks (checking if your slit width is correct), use the peak at 418 nm . It is a multiplet that merges into a single peak if the spectral bandwidth exceeds 2 nm.

Part 3: Vibrational Spectroscopy (FTIR & Raman)

When characterizing the solid state

FTIR Assignment Table

| Wavenumber ( | Intensity | Assignment | Structural Insight |

| 3200 - 3600 | Broad, Strong | Water of hydration (5H₂O). Broadness indicates extensive H-bonding. | |

| 1630 - 1650 | Medium | Water bending mode. | |

| 1450 - 1500 | Strong, Split | Asymmetric stretch. Splitting indicates | |

| 1290 - 1310 | Strong | Symmetric stretch (IR active due to coordination). | |

| 1030 - 1050 | Weak (IR) | Symmetric stretch (Raman active, weak in IR). | |

| 815 | Medium | Out-of-plane deformation. | |

| 740 - 750 | Medium | In-plane deformation. |

Raman Correlation: In Raman spectroscopy, the symmetric nitrate stretch at 1048

is the most intense feature, often used to quantify nitrate concentration in microfluidic synthesis of lanthanide nanoparticles.

Part 4: Drug Development Applications

In pharmaceutical contexts, Holmium Nitrate is rarely the final drug; it is the active pharmaceutical ingredient (API) precursor .

Workflow: From Salt to Radiotherapy

Holmium-166 (

Diagram: Holmium Nitrate in Radiopharma

Caption: The critical path from Holmium Nitrate precursor to activated ¹⁶⁶Ho radiotherapy agents.

Part 5: Experimental Protocol

Preparation of a Verification Standard

If you possess Holmium(III) Nitrate Pentahydrate and need to verify a spectrophotometer's wavelength accuracy (Visible range only), follow this self-validating protocol.

Reagents:

-

Holmium(III) nitrate pentahydrate (

g/mol ).[3] -

10% Perchloric Acid (

) or 1M Nitric Acid (-

Note: Perchloric is preferred to minimize background absorption, but Nitric is acceptable for >350 nm checks.

-

Protocol:

-

Weighing: Accurately weigh 2.0 g of

.-

Caution: The salt is hygroscopic. Weigh rapidly or in a dry box.

-

-

Dissolution: Dissolve in 50 mL of 10%

(or 1M -

Clarification: Ensure the solution is crystal clear. Filter through a 0.45

PTFE filter if any turbidity exists (turbidity creates scattering baselines). -

Measurement: Transfer to a quartz cuvette (1 cm pathlength).

-

Scan: Run a baseline correction with the solvent blank. Scan from 300 nm to 700 nm.

-

Validation:

-

Locate the peak near 536 nm .

-

Acceptance Criteria (USP <857>): The peak must fall within

nm of the certified value (536.2 nm). -

Self-Check: If the peak is shifted >2 nm, your instrument monochromator is out of calibration.

-

Quantitative Limitation

Do not use this salt for photometric (absorbance) accuracy without standardization. The variable water content (hygroscopicity) means the molar concentration of Ho is uncertain based on weight alone. For photometric accuracy, you must titrate the Holmium content using EDTA with Xylenol Orange indicator at pH 5.5.

References

-

USP <857> Ultraviolet-Visible Spectroscopy . United States Pharmacopeia. (2023). Defines wavelength accuracy requirements and Holmium Oxide standards.

-

NIST SRM 2034 . National Institute of Standards and Technology. Standard Reference Material for Holmium Oxide Solution.

-

Travis, J. C., et al. "Intrinsic Wavelength Standard Absorption Bands in Holmium Oxide Solution for UV/Visible Spectrophotometry." Journal of Physical and Chemical Reference Data, 34, 41 (2005).

-

Smolensky, E. D., et al. "The various therapeutic applications of the medical isotope holmium-166: a narrative review." Journal of Clinical and Translational Research, 5(2), 63-72 (2019).

-

Adolphi, N. L., et al. "Characterization of holmium(III)-acetylacetonate complexes derived from therapeutic microspheres by infrared ion spectroscopy." Analyst, 145, 5624-5633 (2020).

Sources

Guide to Holmium(III) Nitrate Pentahydrate: Stoichiometry, Standardization, and Spectroscopic Application

Executive Summary

Holmium(III) nitrate pentahydrate (

This guide addresses the fundamental challenge of working with this compound: hygroscopic variability . The theoretical molecular weight (MW) of 441.02 g/mol is a baseline, but environmental moisture absorption frequently shifts the effective mass, necessitating rigorous standardization protocols before use in quantitative applications.

Part 1: Physicochemical Characterization

High-Precision Molecular Weight Calculation

Commercial labels often round the molecular weight to 441.02 g/mol . However, for high-precision stoichiometry (e.g., doping laser crystals), a calculation based on IUPAC standard atomic weights is required.

Table 1: Stoichiometric Mass Breakdown

| Component | Element | Count | Atomic Weight ( g/mol ) | Total Mass Contribution |

| Cation | Holmium (Ho) | 1 | 164.930 | 164.930 |

| Anion | Nitrogen (N) | 3 | 14.007 | 42.021 |

| Oxygen (O) | 9 | 15.999 | 143.991 | |

| Hydrate | Hydrogen (H) | 10 | 1.008 | 10.080 |

| Oxygen (O) | 5 | 15.999 | 79.995 | |

| TOTAL | 441.017 g/mol |

Molecular Composition Visualization

The following diagram illustrates the mass distribution, highlighting that nearly 20% of the compound's mass is water—a critical factor in gravimetric errors.

Figure 1: Mass contribution breakdown. Note the significant fraction attributed to hydration waters, which are liable to fluctuation.

Part 2: The Hygroscopicity Challenge & Standardization

The Core Problem: Lanthanide nitrates are notoriously hygroscopic. A bottle labeled "Pentahydrate" may actually contain

The Solution: You must verify the Holmium content via Complexometric Titration before preparing critical standards.

Protocol 1: EDTA Standardization of Holmium Content

This protocol uses Xylenol Orange as a metallochromic indicator, which forms a red/violet complex with

Reagents:

-

Titrant: 0.05 M Disodium EDTA (Standardized).[1]

-

Buffer: Hexamine (Urotropine) or Acetate Buffer (pH 5.5 – 6.0).

-

Indicator: Xylenol Orange (0.1% aqueous solution).

Workflow:

-

Dissolution: Weigh ~0.4 g of Ho-nitrate sample accurately. Dissolve in 100 mL DI water.

-

Buffering: Adjust pH to 5.5 using Hexamine buffer.

-

Indicator: Add 3-4 drops of Xylenol Orange. Solution turns Violet/Red .

-

Titration: Titrate with 0.05 M EDTA until the color shifts sharply to Lemon Yellow .

-

Calculation:

Figure 2: Logic flow for complexometric standardization of Holmium content.

Part 3: Application – UV-Vis Wavelength Calibration

Holmium nitrate is the precursor to the "Holmium Oxide Solution" (NIST SRM 2034). The nitrate is dissolved in perchloric acid to create a solution with sharp, stable absorption bands.

Why Perchloric Acid?

While the nitrate is soluble in water, hydrolysis can occur over time, leading to turbidity (formation of hydroxides). Perchloric acid (

Protocol 2: Preparation of 4% Holmium Oxide Equivalent

Note: This creates a secondary standard traceable to NIST SRM 2034.

-

Conversion: Calculate the mass of Holmium Nitrate Pentahydrate required to equivalent 4.0 g of Holmium Oxide (

).-

Stoichiometric Factor:

. -

To get 4g Oxide equivalent, use ~9.32 g Nitrate.

-

-

Solvent: Prepare 10% (v/v) Perchloric Acid (Caution: Strong Oxidizer).

-

Mixing: Dissolve the nitrate in the acid solution.

-

Validation: Scan from 240 nm to 650 nm. Verify peaks at 241.1 nm, 360.9 nm, and 536.2 nm .

Figure 3: Workflow for converting solid nitrate into a liquid spectroscopic standard.

Part 4: Safety & Handling

-

Oxidizer: Holmium nitrate is a strong oxidizer (GHS Category 2). Keep away from organic solvents and reducing agents.

-

Irritant: Causes skin and serious eye irritation.[2]

-

Storage: Store in a desiccator. If the crystals clump or appear wet, the hydration state has changed, and Protocol 1 (Titration) is mandatory before use.

References

-

National Institute of Standards and Technology (NIST). (2018).[3] Thirty-Year Stability of Standard Reference Material® 2034: Holmium Oxide Solution Wavelength Standard. NIST Special Publication 260-192.[3] [Link]

-

PubChem. (2025).[4][2] Holmium(III) nitrate pentahydrate Compound Summary. National Library of Medicine. [Link][4][2]

Sources

Unveiling the Quantum Landscape: A Technical Guide to the Theoretical Study of Holmium Nitrate Complexes

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies employed to investigate holmium nitrate complexes. We will explore the quantum mechanical principles and computational techniques that illuminate the intricate electronic structure, bonding, and reactivity of these fascinating compounds, paving the way for their application in advanced materials and medicine.

Introduction: The Enigmatic Nature of Holmium and its Complexes

Holmium (Ho), a member of the lanthanide series, possesses a unique set of electronic and magnetic properties stemming from its partially filled 4f orbitals.[1] These orbitals are well-shielded from the chemical environment, leading to sharp, atom-like electronic transitions and significant magnetic moments.[1] When complexed with ligands such as nitrate (NO₃⁻), the coordination environment subtly perturbs these f-orbitals, giving rise to a rich spectroscopic signature and influencing the complex's stability and reactivity.

Holmium nitrate complexes, often in their hydrated forms like Holmium(III) nitrate pentahydrate, serve as crucial precursors in the synthesis of advanced materials.[2][3] Their applications span high-performance magnets, solid-state lasers, and contrast agents for magnetic resonance imaging (MRI).[2][4] In the realm of medicine, the radioactive isotope ¹⁶⁶Ho, delivered in complexed forms, is a promising candidate for targeted radiotherapy of various cancers.[4][5][6][7]

A thorough understanding of the fundamental interactions within these complexes is paramount for designing novel materials and therapeutics with tailored properties. Theoretical and computational studies provide an indispensable toolkit for probing these systems at a level of detail often inaccessible to experimental methods alone.

The Theoretical Arsenal: Methodologies for Studying Holmium Nitrate Complexes

The accurate theoretical description of lanthanide complexes presents a formidable challenge due to the large number of electrons, the importance of relativistic effects, and the complex nature of electron correlation in the f-orbitals. A multi-pronged approach, combining various computational techniques, is often necessary to capture the full picture.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost.[8][9] DFT calculations are employed to determine the geometric and electronic structures of holmium nitrate complexes.[8][10]

Core Principles of DFT Application:

-

Functional Selection: The choice of the exchange-correlation functional is critical. Hybrid functionals, such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, often provide reliable results for the geometries and vibrational frequencies of lanthanide complexes.[8][11]

-

Basis Sets: For the holmium atom, it is essential to use a basis set that includes a relativistic effective core potential (RECP) to account for the significant relativistic effects of heavy elements. The Stuttgart-Dresden (SDD) basis set is a common choice.[11] For lighter atoms like oxygen and nitrogen, Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets are typically used.[8]

-

Solvation Models: To simulate the behavior of these complexes in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are often employed to account for the bulk solvent effects.[12]

Typical DFT Workflow:

Caption: A typical workflow for DFT calculations on holmium nitrate complexes.

Ab Initio Methods

While computationally more demanding, ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide higher accuracy for electron correlation effects. These methods are often used to benchmark DFT results for smaller model systems.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of holmium nitrate complexes in solution over time.[13][14] MD simulations allow for the investigation of:

-

Coordination dynamics: The exchange of water molecules and nitrate ions in the first and second coordination spheres.[15][16]

-

Solvation structure: The arrangement of solvent molecules around the complex.

-

Conformational changes: The flexibility of the ligand framework.

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms.[13] Parametrizing a force field for a lanthanide complex is a non-trivial task that often involves fitting to experimental data or high-level quantum mechanical calculations.[13][14]

Electronic Structure and Bonding: A Deeper Look

The bonding in lanthanide complexes is predominantly ionic, arising from the electrostatic attraction between the Ln³⁺ cation and the negatively charged ligands.[14] However, a degree of covalent character, involving the participation of the 5d and 6s orbitals of holmium, also plays a role in the overall stability of the complex. The 4f orbitals are largely core-like and participate minimally in direct bonding.[1]

Theoretical calculations can provide valuable insights into the nature of the Ho-O(NO₃) and Ho-O(H₂O) bonds. Analysis of the molecular orbitals (MOs), charge distribution (e.g., using Natural Bond Orbital analysis), and bond orders can quantify the extent of covalent and ionic contributions.

Spectroscopic Properties: Bridging Theory and Experiment

One of the hallmarks of lanthanide complexes is their unique spectroscopic properties, which arise from f-f electronic transitions.[1] These transitions are formally forbidden by the Laporte rule, resulting in weak and sharp absorption and emission bands.[1]

Absorption and Emission Spectra

Theoretical methods can be used to predict and interpret the electronic spectra of holmium nitrate complexes. Time-Dependent DFT (TD-DFT) is a common approach for calculating excitation energies and oscillator strengths. The calculated spectra can then be compared with experimental data to validate the theoretical model and aid in the assignment of spectral features.[17][18] Holmium(III) complexes are known to exhibit emission in the near-infrared (NIR) region, which is of interest for applications in telecommunications and bioimaging.[17][18][19]

Vibrational Spectroscopy

DFT calculations can accurately predict the vibrational frequencies of holmium nitrate complexes. The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the coordination mode of the nitrate ligands (monodentate vs. bidentate) and the presence of coordinated water molecules.

Coordination Chemistry and Structural Analysis

The coordination number and geometry of lanthanide complexes are highly flexible and depend on the nature of the ligands and the surrounding environment.[20] For holmium nitrate in aqueous solution, a dynamic equilibrium exists between different hydrated species, such as [Ho(NO₃)₃(H₂O)₃] and [Ho(NO₃)₃(H₂O)₄].[12]

Quantum chemical calculations can be used to determine the relative stabilities of different isomers and coordination numbers.[12] By comparing the calculated energies, one can predict the most likely structures to be observed experimentally. These theoretical predictions can be validated by comparison with X-ray crystallography data for solid-state structures and with techniques like NMR and EXAFS for solution-phase structures.[21][22]

Workflow for Structural Elucidation:

Caption: An integrated theoretical and experimental workflow for determining the structure of holmium nitrate complexes.

Applications in Drug Development and Materials Science

The theoretical understanding of holmium nitrate complexes is crucial for their application in various fields.

Radiopharmaceuticals

In the design of radiopharmaceuticals, theoretical studies can help in understanding the stability of the complex under physiological conditions, which is critical to prevent the release of toxic free ¹⁶⁶Ho³⁺ ions. DFT calculations can be used to model the interaction of the holmium complex with biological molecules, providing insights into its targeting and delivery mechanisms.[23][24][25]

Luminescent Materials

For applications in luminescent materials, theoretical calculations can guide the design of new ligands that enhance the emission quantum yield of the holmium ion.[17][18][26] By understanding the energy transfer processes between the ligand and the metal center, it is possible to optimize the luminescent properties of the complex.[18]

Conclusion

Theoretical and computational studies provide a powerful and indispensable framework for understanding the intricate world of holmium nitrate complexes. From elucidating their electronic structure and bonding to predicting their spectroscopic properties and dynamic behavior, these methods offer unparalleled insights that complement and guide experimental research. As computational resources continue to grow and theoretical models become more sophisticated, the predictive power of these approaches will undoubtedly accelerate the discovery and design of novel holmium-based materials and therapeutics for a wide range of applications.

References

-

S.N. Mathur, "Complexes of lanthanide(III) nitrates with 10-(2-dimethylamino-1-methyl) phenothiazine," Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1985.

-

J. Oomens et al., "Characterization of holmium(iii)-acetylacetonate complexes derived from therapeutic microspheres by infrared ion spectroscopy," Radboud Repository, 2020.

-

P.D. Ramos et al., "Modeling Gd3+ Complexes for Molecular Dynamics Simulations: Toward a Rational Optimization of MRI Contrast Agents," Inorganic Chemistry, 2022.

-

M.S. Rahman and A. Haque, "Biomedical applications of lanthanide complexes," Griffith Research Online, 2017.

-

A.A. Al-Amiery et al., "Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands," Molecules, 2022.

-

A.L. de O. Taveira et al., "Computational bases study for complexes containing Cd (II) and biological evaluation in silico," Brazilian Journal of Development, 2021.

-

H. Yu et al., "Organic Holmium(III) Complexes as a Potential Bright Emitter in Thin Films," The Journal of Physical Chemistry Letters, 2022.

-

I.A. Krivoshein et al., "Structure of lanthanide nitrates in solution and in the solid state: DFT modelling of hydration effects," ResearchGate, 2017.

-

J.A. DeGregorio et al., "Developing Lanthanide-Nitrate Cluster Chemistry toward Rare Earth Separations," Inorganic Chemistry, 2020.

-

V.E. Bochenkov et al., "Characterization of structures and spectra of holmium complexes formed in the CO and N2 matrices," Russian Chemical Bulletin, 2002.

-

S.J. Butler and J.A. Weinstein, "Lanthanides: Applications in Cancer Diagnosis and Therapy," Coordination Chemistry Reviews, 2016.

-

A.E. Kuznetsov, "Using conceptual DFT for studies of metal complexes: some interesting examples," ResearchGate, 2023.

-

S.J. Coles et al., "Solid State and Solution Structures of Lanthanide Nitrate Complexes of Tris-(1-napthylphosphine oxide)," Inorganics, 2022.

-

Echemi, "14483-18-2, Holmium(III) nitrate pentahydrate Formula," Echemi.com.

-

H. Yu et al., "Organic Holmium(III) Complexes as a Potential Bright Emitter in Thin Films," National Center for Biotechnology Information, 2022.

-

Chem-Impex, "Holmium(III) nitrate pentahydrate," Chemimpex.com.

-

Wikipedia, "Lanthanide," Wikipedia, The Free Encyclopedia.

-

Sigma-Aldrich, "Holmium(III) nitrate 99.9 trace metals 14483-18-2," Sigmaaldrich.com.

-

M. Li et al., "Lanthanide complexes for drug delivery and therapeutics," ResearchGate, 2020.

-

M. Hofmann, "Density functional theory studies of model complexes for molybdenum-dependent nitrate reductase active sites," Journal of Biological Inorganic Chemistry, 2007.

-

F.A. Mautner et al., "Magnetic and Luminescence Properties of 8-Coordinate Holmium(III) Complexes Containing 4,4,4-Trifluoro-1-Phenyl- and 1-(Naphthalen-2-yl)-1,3-Butanedionates," Magnetochemistry, 2021.

-

J.F.W. Nijsen et al., "The various therapeutic applications of the medical isotope holmium-166: a narrative review," EJNMMI Radiopharmacy and Chemistry, 2019.

-

S.A. Knope and P.M. Chalk, "Complexation of Lanthanides with Nitrate at Variable Temperatures: Thermodynamics and Coordination Modes," Journal of Solution Chemistry, 2012.

-

T. Chiba et al., "Complexation and bonding studies on [Ru(NO)(H2O)5]3+ with nitrate ions by using density functional theory calculation," Dalton Transactions, 2020.

-

P.D. Ramos et al., "Modeling Gd3+ Complexes for Molecular Dynamics Simulations: Toward a Rational Optimization of MRI Contrast Agents," National Center for Biotechnology Information, 2022.

-

K.K.W. Lo et al., "Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications," Chemical Reviews, 2015.

-

F.A. Mautner et al., "Magnetic and Luminescence Properties of 8-Coordinate Holmium(III) Complexes Containing 4,4,4-Trifluoro-1-Phenyl- and 1-(Naphthalen-2-yl)-1,3-Butanedionates," ResearchGate, 2021.

-

A. Wijaya et al., "(PDF) Synthesis and Characterization of Complex Compounds of Cadmium (II) Nitrate, Potassium Thiocyanate, and 2,2-Bipyridine Ligand," ResearchGate, 2020.

-

C.S. Bonnet et al., "Molecular dynamics simulations of lanthanide(iii) diphenyldimethylpyridinyl–dicarboxyamide complexes in water and in methanol: evidence for both first and second sphere complexes," Physical Chemistry Chemical Physics, 2012.

-

B.R. Arbad et al., "pH METRIC STUDY OF BINARY COMPLEXES OF LANTHANIDES WITH SOME DRUGS," TSI Journals.

-

J.F.W. Nijsen et al., "The various therapeutic applications of the medical isotope holmium-166: a narrative review," Cancer Biotherapy and Radiopharmaceuticals, 2007.

-

CymitQuimica, "CAS 14483-18-2: Holmium(III) nitrate pentahydrate," Cymitquimica.com.

-

A. Gancarz et al., "Spectroscopic studies on the binding of holmium-1,10-phenanthroline complex with DNA," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2013.

-

T.J. Penfold et al., "Hydricity of 3d Transition Metal Complexes from Density Functional Theory: A Benchmarking Study," Molecules, 2020.

-

P. d'Angelo et al., "Molecular Dynamics Simulation Study of Lanthanide Ions Ln3+ in Aqueous Solution Including Water Polarization. Change in Coordination Number from 9 to 8 along the Series," Journal of the American Chemical Society, 2011.

-

J.F.W. Nijsen et al., "The various therapeutic applications of the medical isotope holmium-166: a narrative review," Cancer Biotherapy & Radiopharmaceuticals.

-

American Elements, "Holmium(III) Nitrate Hexahydrate," Americanelements.com.

-

G.A. Kostin et al., "Crystal Nanoarchitectonics and Characterization of the Octahedral Iron(III)–Nitrate Complexes with Isomer Dimethylurea Ligands," Crystals, 2022.

-

Open MedScience, "Holmium-166 Chitosan in Radiopharmaceutical Cancer Treatment," Openmedscience.com.

-

A.E. Clark, "Development of Modeling Approaches for A Molecular Level Understanding of Ligand-Lanthanide-Water Systems," Clemson University TigerPrints, 2011.

-

S. G. K. Vattikuti et al., "Theoretical and experimental studies on the fluorescence properties of aluminum(III), cadmium(II), zinc(II), and copper(II) complexes of substituted 8-hydroxyquinoline," ResearchGate, 2015.

-

S. G. K. Vattikuti et al., "Synergism of Holmium Orthovanadate/Phosphorus-Doped Carbon Nitride Nanocomposite: Nonenzymatic Electrochemical Detection of Hydrogen Peroxide," ACS Applied Materials & Interfaces, 2020.

-

A. Juris et al., "A family of luminescent coordination compounds: iridium() polyimine complexes," Chemical Society Reviews, 2000.

Sources

- 1. Lanthanide - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 14483-18-2: Holmium(III) nitrate pentahydrate [cymitquimica.com]

- 4. The various therapeutic applications of the medical isotope holmium-166: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. openmedscience.com [openmedscience.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Complexation and bonding studies on [Ru(NO)(H2O)5]3+ with nitrate ions by using density functional theory calculation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. rsdjournal.org [rsdjournal.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Modeling Gd3+ Complexes for Molecular Dynamics Simulations: Toward a Rational Optimization of MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular dynamics simulations of lanthanide(iii) diphenyldimethylpyridinyl–dicarboxyamide complexes in water and in methanol: evidence for both first and second sphere complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Organic Holmium(III) Complexes as a Potential Bright Emitter in Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ias.ac.in [ias.ac.in]

- 21. mdpi.com [mdpi.com]

- 22. open.clemson.edu [open.clemson.edu]

- 23. DSpace [research-repository.griffith.edu.au]

- 24. Lanthanides: Applications in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electronic Configuration of Holmium in Nitrate Salts

This guide provides a comprehensive exploration of the electronic structure of the holmium(III) ion, specifically within the coordination environment of nitrate salts. It is intended for researchers, scientists, and drug development professionals who leverage the unique spectroscopic and magnetic properties of lanthanides in their work. We will move from the foundational principles of the free Ho³⁺ ion to the subtle but critical effects of the ligand field, grounding the discussion in both theoretical understanding and practical experimental validation.

Introduction: The Unique Nature of the Holmium(III) Ion

Holmium (Ho), element 67, is a member of the lanthanide series, characterized by the progressive filling of the 4f electron shell.[1][2] The neutral holmium atom possesses an electronic configuration of [Xe] 4f¹¹ 6s².[1][3] In nearly all its chemical compounds, holmium exists in a stable +3 oxidation state, forming the Ho³⁺ ion.[4][5][6] This is achieved through the loss of the two 6s and one 4f electrons, resulting in the electronic configuration [Xe] 4f¹⁰ .[4]

The ten 4f electrons of the Ho³⁺ ion are responsible for its most scientifically and technologically valuable properties: a rich electronic spectrum and one of the highest magnetic moments of any naturally occurring element.[1][7][8] Unlike the d-orbitals of transition metals, the 4f orbitals are spatially contracted and effectively shielded from the external chemical environment by the filled 5s² and 5p⁶ orbitals. This shielding has two profound consequences:

-

Weak Ligand Field Effects: The interaction between the 4f electrons and the ligands (such as nitrate and water) is a minor perturbation on the electronic structure of the ion.

-

Sharp Electronic Transitions: The electronic transitions between f-orbitals (f-f transitions) are narrow and line-like, resembling atomic spectra more than the broad bands seen in d-block metal complexes.

These characteristics make holmium complexes particularly interesting for applications ranging from laser technology to medical imaging and therapy, where precise spectroscopic and magnetic signatures are paramount.[9][10][11]

The Free Ion: Electronic Structure of Gaseous Ho³⁺

Before considering the holmium ion in a nitrate salt, we must first understand its electronic structure as a theoretical free, gaseous ion. The arrangement of the ten 4f electrons is governed by Hund's rules and spin-orbit coupling. For the 4f¹⁰ configuration of Ho³⁺, this results in a ground state term symbol of ⁵I₈ .

-

⁵ (Quintet): This represents the spin multiplicity (2S+1). For 4f¹⁰, there are four unpaired electrons, so the total spin S = 2, and the multiplicity is 2(2)+1 = 5.

-

I: This denotes the total orbital angular momentum, L=6.

-

₈: This is the total angular momentum quantum number, J, calculated as J = L-S for a more-than-half-filled shell (J = 6-2 = 8).

This ⁵I₈ ground state is (2J+1)-fold degenerate, meaning it consists of 17 individual quantum states of identical energy in the absence of an external field. It is the splitting of this ground state and the excited state multiplets (e.g., ⁵I₇, ⁵F₅, ⁵S₂) by the chemical environment that gives rise to the observable properties of holmium salts.

| Property | Value for Holmium (Ho) | Value for Holmium(III) Ion (Ho³⁺) |

| Atomic Number | 67 | 67 |

| Electron Configuration | [Xe] 4f¹¹ 6s²[1][3] | [Xe] 4f¹⁰[4] |

| Ground State Term Symbol | ⁴I₁₅/₂ | ⁵I₈ |

| Theoretical Magnetic Moment | 10.6 µB[1] | 10.6 µB |

The Impact of the Nitrate Ligand Field

When holmium(III) is incorporated into a nitrate salt, such as holmium(III) nitrate pentahydrate (Ho(NO₃)₃·5H₂O), the Ho³⁺ ion is no longer isolated.[12][13] It becomes the center of a coordination complex, surrounded by nitrate anions and, in the case of hydrates, water molecules.

The nitrate ion (NO₃⁻) can act as a monodentate or, more commonly in lanthanide complexes, a bidentate ligand, binding through two of its oxygen atoms.[14][15] In aqueous solutions or hydrated crystals, water molecules also coordinate directly to the Ho³⁺ ion. The resulting coordination number for lanthanides is typically high, often 8 or 9.[16][17] This assembly of ligands creates an asymmetric electrostatic field, known as the ligand field (or crystal field), which perturbs the electronic energy levels of the Ho³⁺ ion.

The primary effect of this ligand field on the electronic configuration is the lifting of the degeneracy of the J-multiplets. This is known as Stark splitting . The ⁵I₈ ground state, which is 17-fold degenerate in the free ion, splits into a maximum of 2J+1 = 17 distinct energy levels (or (2J+1)/2 = 8 levels for Kramer's ions in the absence of a magnetic field) in a low-symmetry environment.